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Compound of Interest

Compound Name: Mureidomycin E

Cat. No.: B15564878

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Mureidomycin E (MRD E), a
member of the uridyl-peptide class of antibiotics. Mureidomycins are notable for their potent
and specific activity against Pseudomonas aeruginosa, a highly refractory pathogen. This guide
delves into the core peptidylnucleoside structure of MRD E, presents quantitative data, outlines
key experimental protocols for its study, and visualizes its structure and synthesis.

Core Structural Analysis of Mureidomycin E

Mureidomycins belong to the uridyl peptide family of antibiotics, which are characterized by a
unique 3'-deoxy-4',5'-enamino-uridine nucleoside linked to a peptide backbone via an enamide
bond.[1] Mureidomycin E, along with its isomer Mureidomycin F, are minor components
isolated from the culture filtrate of Streptomyces flavidovirens, the same organism that
produces Mureidomycins A-D.[2]

The core structure of Mureidomycin E is a complex peptidylnucleoside. It is structurally very
similar to Mureidomycin A, from which it can be synthesized. The defining feature that
distinguishes MRD E from MRDs A-D is the presence of an 8-hydroxy-1,2,3,4-tetrahydro-3-
isoquinoline carboxylic acid moiety, which is formed through a Pictet-Spengler reaction
involving the m-Tyrosine residue of Mureidomycin A and formaldehyde.[2]

The primary components of the Mureidomycin E structure are:
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¢ A Nucleoside Core: A modified uridine derivative.

o A Peptide Chain: Composed of several amino acid residues, including a characteristic m-
Tyrosine which is further cyclized in MRD E.

e Connecting Linkage: An enamide bond connects the nucleoside to the peptide chain.

Mureidomycin E Core Structure

*TIC: Tetrahydroisoquinoline Carboxylic Acid
Logical relationship of Mureidomycin E components.
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Caption: Logical relationship of Mureidomycin E components.

Quantitative Data

Mureidomycins E and F share the same molecular formula but differ in their HPLC profiles and
the specific isomer of the tetrahydroisoquinoline carboxylic acid formed.[2] The table below
summarizes key quantitative data for Mureidomycin E and related compounds for comparison.
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Molecular Weight Key Structural
Compound Molecular Formula
(Da) Feature

Contains 8-hydroxy-
Mureidomycin E C39H48N8012S 852.9 tetrahydroisoquinoline

carboxylic acid

Contains 6-hydroxy-
Mureidomycin F C39H48N8012S 852.9 tetrahydroisoquinoline

carboxylic acid

Contains m-Tyrosine;

Mureidomycin A C38H48N8012S 840.9[3] ]
Uracil base
] ) Contains m-Tyrosine;
Mureidomycin B C38H50N8012S 842.9[3][4] ) ]
Dihydrouracil base
] ) Contains m-Tyrosine;
Mureidomycin C C40H51N9013S 897.9[3] )
Uracil base
N-acetylmureidomycin o Methionine sulfoxide
Not explicitly stated 899.2 (as [M+H]*)[5] ) o
E instead of Methionine

Experimental Protocols
Isolation and Purification

Mureidomycin E is a minor component isolated from the culture filtrate of Streptomyces
flavidovirens SANK 60486.[2] A general protocol for the isolation of mureidomycins, which can
be adapted for MRD E, is as follows:

o Fermentation: Culture Streptomyces flavidovirens in a suitable production medium.

« Filtration: Remove the mycelium from the culture broth by filtration to obtain the culture
filtrate containing the mureidomycins.

o Adsorption Chromatography: Pass the filtrate through a column of Amberlite XAD-2 resin to
adsorb the antibiotics.
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lon-Exchange Chromatography: Elute the compounds and subject them to successive
column chromatographies, including cation exchange (e.g., Amberlite CG-50) and anion
exchange (e.g., Whatman DE-52) resins.[3]

Size-Exclusion Chromatography: Further purify the fractions using a gel filtration column
such as Toyopearl HW-40.[3]

High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC to separate
the minor components, Mureidomycin E and F, from the major mureidomycins (A-D).

Structural Elucidation

Spectroscopic Analysis: The structures of Mureidomycins E and F were determined using
spectroscopic methods, including UV, IR, and NMR spectroscopy, which showed great
similarity between them.[2]

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or
Electrospray lonization Mass Spectrometry (ESI-MS) is used to determine the molecular
formula (C39H48N8012S for MRD E).[2] Tandem MS (MS/MS) can be used to analyze
fragmentation patterns to confirm the peptide sequence.[5]

Hydrolysis and Amino Acid Analysis: Acid hydrolysis of Mureidomycin E yields its
constituent amino acids. Analysis of the hydrolysate by methods such as HPLC reveals the
presence of 8-hydroxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid, which is the key
differentiator from MRDs A-D.[2]

Synthesis from Mureidomycin A

Mureidomycin E can be semi-synthesized from Mureidomycin A through the Pictet-Spengler

reaction.[2]

Reactants: Dissolve Mureidomycin A in a suitable solvent.

Reaction Condition: Add formaldehyde to the solution. The reaction proceeds via an
intramolecular electrophilic substitution where the m-Tyrosine residue of MRD A reacts with
formaldehyde.
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» Cyclization: The intermediate undergoes cyclization to form the tetrahydroisoquinoline ring
system.

 Purification: The resulting products, Mureidomycin E and its isomer Mureidomycin F, are
then purified, typically using HPLC.
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Caption: Workflow for the synthesis of Mureidomycin E.

Biological Activity and Mechanism of Action

Mureidomycins exhibit potent and specific antibacterial activity against Pseudomonas
aeruginosa.[2][6] Mureidomycin E shows strong anti-pseudomonal activity, although it is
reported to be less active than Mureidomycin A.[2]

The mechanism of action for mureidomycins involves the inhibition of bacterial cell wall
biosynthesis. Specifically, they act as competitive inhibitors of the enzyme phospho-N-
acetylmuramyl-pentapeptide translocase (also known as MraY).[1][7] This enzyme catalyzes a
critical early step in the peptidoglycan synthesis pathway: the formation of Lipid | from UDP-
MurNAc-pentapeptide and the lipid carrier undecaprenyl phosphate.[7] By blocking this step,
mureidomycins prevent the formation of the bacterial cell wall, leading to spheroplast formation
and eventual cell lysis.[6][7]
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Inhibitory action of Mureidomycin E on Mra.
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Caption: Inhibitory action of Mureidomycin E on Mray.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure-of-mureidomycin-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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